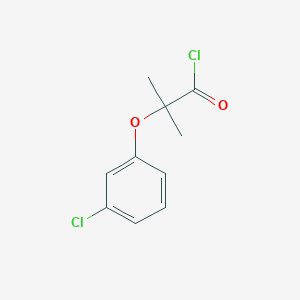

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is a chemical compound with the empirical formula C10H11ClO3 . It is a solid substance and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” can be represented by the SMILES string CC(C)(Oc1cccc(Cl)c1)C(O)=O . The InChI key for this compound is PZBIVIXQLIVFHJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” include a molecular weight of 214.65 . It is a solid substance .

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis Applications

One study discusses the reactivity of certain indoles with oxalyl chloride, leading to the production of glyoxyloyl chloride derivatives. Although not directly mentioning "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," the research highlights the utility of related chlorinated compounds in synthesizing glyoxylic acids and their derivatives, suggesting a potential application in the synthesis of complex organic molecules (Black, Kumar, & McConnell, 1996).

Electrochemical and Photoelectrochemical Degradation

The degradation of clofibric acid, a compound structurally related to "this compound," has been studied under acidic conditions using electro-Fenton and photoelectro-Fenton methods. These methods show significant mineralization of clofibric acid, indicating that similar compounds could potentially be degraded effectively using these techniques, which might be relevant for environmental remediation processes (Sirés et al., 2007).

Environmental Implications and Natural Processes

Research on methyl chloride emissions from halophyte leaf litter sheds light on the natural processes involving chlorinated compounds. While "this compound" is not specifically mentioned, the study's insights into how environmental conditions affect methyl chloride emissions could be relevant for understanding the environmental behavior of similar chlorinated organic compounds (Derendorp et al., 2012).

Molecular Interactions and Reactivity

The study of the electrochemical decomposition of choline chloride-based ionic liquid analogues presents insights into the reactivity and degradation pathways of chlorinated compounds in ionic liquids. This research may offer a glimpse into how "this compound" could interact in similar electrochemical environments, potentially leading to innovative applications in material science or electrochemical processes (Haerens et al., 2009).

Safety and Hazards

“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)-2-methylpropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIFOAYYAGFCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

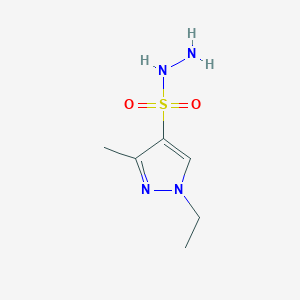

![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)

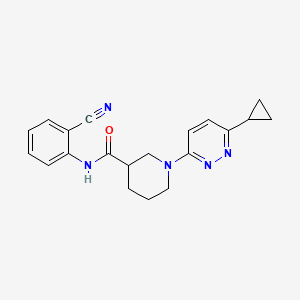

![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)

![1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2972267.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)